molecular formula C13H23NO2 B3013329 N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide CAS No. 2411307-83-8

N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide

Cat. No.: B3013329
CAS No.: 2411307-83-8
M. Wt: 225.332
InChI Key: MROHWDROFBDJAK-UHFFFAOYSA-N
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Description

N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide is an organic compound with the molecular formula C13H23NO2 and a molecular weight of 225.332 g/mol. This compound is characterized by a cyclohexyl ring substituted with hydroxymethyl and trimethyl groups, and an amide group attached to a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide typically involves the reaction of 4-(hydroxymethyl)-2,3,3-trimethylcyclohexanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide.

    Reduction: N-[4-(Aminomethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide.

    Substitution: N-[4-(Alkoxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide.

Scientific Research Applications

N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The amide group can participate in various biochemical reactions, modulating enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Methylenebisacrylamide: A crosslinking agent used in polyacrylamide gels.

    Acrylamide: A vinyl-substituted primary amide used in the production of polyacrylamides.

Uniqueness

N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in research and industry.

Properties

IUPAC Name

N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-5-12(16)14-11-7-6-10(8-15)13(3,4)9(11)2/h5,9-11,15H,1,6-8H2,2-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROHWDROFBDJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(C1(C)C)CO)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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